(3S)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL
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Overview
Description
(3S)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL is a chiral compound with a specific stereochemistry at the third carbon atom. This compound contains an amino group, a hydroxyl group, and a chlorinated pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with a chlorinated pyridine derivative.
Amination: The chlorinated pyridine undergoes an amination reaction to introduce the amino group.
Chiral Resolution: The final step involves resolving the chiral center to obtain the (3S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorinated pyridine ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL: Similar structure but with a fluorine atom instead of chlorine.
(3S)-3-Amino-3-(6-bromo(3-pyridyl))propan-1-OL: Similar structure but with a bromine atom instead of chlorine.
(3S)-3-Amino-3-(6-methyl(3-pyridyl))propan-1-OL: Similar structure but with a methyl group instead of chlorine.
Uniqueness
(3S)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The specific stereochemistry also plays a crucial role in its biological activity and selectivity.
Properties
Molecular Formula |
C8H11ClN2O |
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Molecular Weight |
186.64 g/mol |
IUPAC Name |
(3S)-3-amino-3-(6-chloropyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H11ClN2O/c9-8-2-1-6(5-11-8)7(10)3-4-12/h1-2,5,7,12H,3-4,10H2/t7-/m0/s1 |
InChI Key |
FZKHDVDTGABUOI-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=NC=C1[C@H](CCO)N)Cl |
Canonical SMILES |
C1=CC(=NC=C1C(CCO)N)Cl |
Origin of Product |
United States |
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